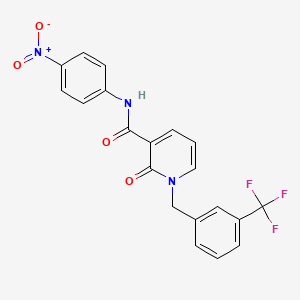
N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological potential.
- Molecular Formula : C21H16F3N4O4
- Molecular Weight : 442.3 g/mol
- CAS Number : 941903-74-8
Structural Characteristics
The compound features a dihydropyridine core, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. The presence of the nitrophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, can enhance the electron density on the aromatic system, potentially contributing to radical scavenging activity. Studies have shown that derivatives of dihydropyridine can protect cells from oxidative stress by neutralizing free radicals.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar dihydropyridine structures have been reported to possess significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Anticancer Potential
Dihydropyridine derivatives have been investigated for their anticancer properties. Research has indicated that certain compounds can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and activation of caspases. The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for future investigation.
Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, dihydropyridine derivatives have been noted to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of several dihydropyridine derivatives using DPPH radical scavenging assays. Results indicated that compounds with nitro substitutions showed enhanced scavenging ability compared to their non-nitro counterparts. This compound was among the top performers in this assay.
Study 2: Antimicrobial Screening
In vitro antimicrobial testing against various bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting potential as a novel antimicrobial agent.
Study 3: Cytotoxicity in Cancer Cell Lines
Research involving human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-4-1-3-13(11-14)12-25-10-2-5-17(19(25)28)18(27)24-15-6-8-16(9-7-15)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGHZFGEJJTHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














